molecular formula C20H16ClN3O3S B2915866 methyl 2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate CAS No. 536715-48-7

methyl 2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate

Cat. No.: B2915866
CAS No.: 536715-48-7
M. Wt: 413.88
InChI Key: HKYNQTDPCGLBFZ-UHFFFAOYSA-N
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Description

Methyl 2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate is a useful research compound. Its molecular formula is C20H16ClN3O3S and its molecular weight is 413.88. The purity is usually 95%.
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Biological Activity

Methyl 2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate is a derivative of pyrimidoindole compounds, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C24H16ClFN4O2SC_{24}H_{16}ClFN_{4}O_{2}S, with a molecular weight of approximately 478.93 g/mol. The structure features a pyrimidoindole core with a thioether linkage to a propanoate moiety, which is critical for its biological interactions.

The mechanism of action of this compound likely involves interactions with specific biological targets such as enzymes and receptors. The compound may modulate the activity of these targets by fitting into their active sites, potentially inhibiting or enhancing their functions.

Potential Targets

  • Enzymes : The compound may inhibit key enzymes involved in cellular signaling pathways.
  • Receptors : It could interact with various receptors, influencing downstream signaling cascades.

Antimicrobial Activity

Research has indicated that pyrimidoindole derivatives exhibit antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, indicating its potential as an antibacterial agent .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In cell-based assays, it was found to modulate NF-kB signaling pathways, which are crucial in inflammatory responses. This modulation suggests potential applications in treating inflammatory diseases .

Anticancer Potential

This compound has shown promise in preclinical models for cancer treatment. Studies indicate that it can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation .

Case Studies

  • NF-kB Modulation : A study involving human monocytic THP-1 cells demonstrated that the compound prolonged NF-kB activation induced by lipopolysaccharide (LPS), suggesting its role as a coadjuvant in enhancing immune responses .
  • Antibacterial Screening : In a comprehensive screening of various pyrimidoindole derivatives, this compound was identified as one of the most potent compounds against Gram-positive and Gram-negative bacteria .

Structure–Activity Relationship (SAR)

Studies have focused on the SAR of pyrimidoindoles to identify structural features that enhance biological activity. The presence of the chlorophenyl group and thioether linkage has been linked to increased binding affinity to biological targets .

Structural Feature Biological Activity
Chlorophenyl GroupEnhanced antibacterial activity
Thioether LinkageImproved enzyme inhibition
Pyrimidoindole CoreAnticancer properties

Properties

IUPAC Name

methyl 2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O3S/c1-11(19(26)27-2)28-20-23-16-14-5-3-4-6-15(14)22-17(16)18(25)24(20)13-9-7-12(21)8-10-13/h3-11,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYNQTDPCGLBFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)Cl)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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